4-bromo-3-(bromomethyl)-1,2-oxazole
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Overview
Description
4-Bromo-3-(bromomethyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of two bromine atoms, one attached to the oxazole ring and the other to a methyl group. The molecular formula of this compound is C4H3Br2NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(bromomethyl)-1,2-oxazole typically involves the bromination of 3-methyl-1,2-oxazole. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromomethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 3-methyl-1,2-oxazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted oxazoles depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of oxazole with different functional groups.
Reduction Reactions: 3-Methyl-1,2-oxazole and other reduced derivatives.
Scientific Research Applications
4-Bromo-3-(bromomethyl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-(bromomethyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-(bromomethyl)-1,2-oxazole: Similar structure but with different bromine atom positions.
4-Bromo-3-methyl-1,2-oxazole: Lacks the second bromine atom on the methyl group.
4-Bromo-3-(chloromethyl)-1,2-oxazole: Contains a chlorine atom instead of a bromine atom on the methyl group.
Uniqueness
4-Bromo-3-(bromomethyl)-1,2-oxazole is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for a wider range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
CAS No. |
2763756-20-1 |
---|---|
Molecular Formula |
C4H3Br2NO |
Molecular Weight |
240.9 |
Purity |
95 |
Origin of Product |
United States |
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